molecular formula C36H63N3O9 B10765328 cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]

cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]

Cat. No.: B10765328
M. Wt: 681.9 g/mol
InChI Key: TWHBYJSVDCWICV-SKCWVCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] is a sophisticated cyclic peptidomimetic scaffold engineered for advanced chemical biology and drug discovery research. Its structure features a repeating triad of D-O-Valine and N-Methylated xiIsoleucine residues, cyclized to confer exceptional metabolic stability, pronounced conformational restraint, and enhanced cell membrane permeability. This design is pivotal for probing difficult-to-drug targets, particularly intracellular protein-protein interactions (PPIs). The incorporation of D-amino acids and N-methylation effectively shields the molecule from proteolytic degradation, while simultaneously promoting passive diffusion across biological membranes, a common challenge for peptide-based therapeutics. Researchers utilize this compound as a privileged template for developing novel inhibitors and molecular probes. Its primary research value lies in its ability to mimic key secondary structures and disrupt the large, shallow interfaces involved in PPIs, making it an invaluable tool for target validation, structural biology studies, and as a starting point for the design of next-generation macrocyclic therapeutics. This reagent is supplied For Research Use Only and is intended solely for laboratory investigations.

Properties

Molecular Formula

C36H63N3O9

Molecular Weight

681.9 g/mol

IUPAC Name

(3S,6R,9S,12R,15S,18R)-3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22?,23?,24?,25-,26-,27-,28+,29+,30+/m0/s1

InChI Key

TWHBYJSVDCWICV-SKCWVCFKSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] typically involves the following steps:

    Peptide Bond Formation: The initial step involves the formation of peptide bonds between the amino acids. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

    Cyclization: The linear peptide is then cyclized to form the cyclic depsipeptide. This step often requires the use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired compound is obtained with high purity.

Industrial Production Methods

Industrial production of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] would likely involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using automated peptide synthesizers for large-scale peptide bond formation, and employing efficient purification methods to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] is characterized by its unique cyclic structure, which enhances its stability and bioactivity compared to linear peptides. The molecular formula is C46H59N3OC_{46}H_{59}N_3O, with a molecular weight of approximately 798.0 g/mol . This structure allows for specific interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

One of the most significant applications of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] is in the field of cancer treatment. Studies have demonstrated that cyclic peptides, including this compound, exhibit potent anticancer properties through various mechanisms:

  • Mechanism of Action : Cyclo[D-OVal-N(Me)xiIle] has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with critical signaling pathways involved in tumor growth . The compound targets specific receptors on cancer cells, leading to cell death.
  • In Vitro Studies : In laboratory settings, cyclo[D-OVal-N(Me)xiIle] has been tested against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. Results indicated that it possesses a significant cytotoxic effect, with IC50 values comparable to established chemotherapeutic agents .

Drug Development

The unique structure of cyclo[D-OVal-N(Me)xiIle] positions it as a valuable scaffold for drug development:

  • Prodrug Potential : Research suggests that modifications to the cyclic structure can yield prodrugs that are activated in vivo. This approach can enhance the therapeutic index while reducing side effects associated with conventional chemotherapy .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies are ongoing to optimize the activity of this compound by altering specific amino acid residues. Such modifications aim to improve selectivity and reduce toxicity .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 Value (µg/mL)Mechanism of Action
Cyclo[D-OVal-N(Me)xiIle]MCF-73.23Induction of apoptosis
Cyclo[D-OVal-N(Me)xiIle]HCT-1161.9 - 7.52Inhibition of cell proliferation

Case Study 1: In Vitro Efficacy Against Breast Cancer

A study conducted on MCF-7 cells revealed that cyclo[D-OVal-N(Me)xiIle] exhibits significant antiproliferative effects, leading to reduced viability and increased apoptotic markers. The study highlighted the potential for further development as a targeted therapy for breast cancer.

Case Study 2: Mechanistic Insights from HCT-116 Testing

In another investigation involving HCT-116 cells, cyclo[D-OVal-N(Me)xiIle] demonstrated a mechanism involving the inhibition of key signaling pathways responsible for tumor growth. This finding supports its candidacy as a novel anticancer agent warranting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound can insert into bacterial cell membranes, disrupting their integrity and leading to cell death.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclic Depsipeptides

Compound Name Structure Molecular Formula Key Residues
Cyclo[D-OVal-N(Me)xiIle]₃ (Target) Cyclo[D-OVal-N(Me)xiIle]₃ C₃₃H₅₇N₃O₉* D-OVal, N(Me)xiIle
Beauvericin (BEA) Cyclo[D-OVal-N(Me)Phe]₃ C₄₅H₅₇N₃O₉ D-OVal, N(Me)Phe
Enniatin A1 Cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] C₃₅H₆₁N₃O₉ N(Me)Ile, N(Me)Val, D-OVal

*Molecular formula estimated based on analogous compounds .

Key differences include:

  • Side-chain bulk : N(Me)xiIle may introduce steric or conformational changes compared to N(Me)Phe or N(Me)Val, influencing ion selectivity .

Toxicity and Regulatory Status

  • Beauvericin : Classified as a mycotoxin; cytotoxic to mammalian cells at low micromolar concentrations .
  • Enniatin A1: Research Use Only (RUO); soluble in organic solvents (ethanol, DMSO) but insoluble in water .
  • Target Compound: Likely shares mycotoxin properties, though toxicity data are lacking.

Biological Activity

Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] is a cyclic depsipeptide that has garnered attention for its potential biological activities. Depsipeptides are a class of compounds characterized by the presence of both amide and ester bonds, which contribute to their unique structural properties and biological functions. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] is composed of a cyclic arrangement of amino acids, including D-Ovaline and N-methylated residues. The molecular formula is C46H59N3O9C_{46}H_{59}N_3O_9, with a molecular weight of approximately 785.0 g/mol. Its structure can be represented as follows:

Cyclo D OVal N Me xiIle D OVal N Me xiIle D OVal N Me xiIle \text{Cyclo D OVal N Me xiIle D OVal N Me xiIle D OVal N Me xiIle }

Antitumor Effects

Research has indicated that cyclodepsipeptides, including cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle], exhibit significant antitumor activity. A study highlighted that depsipeptides derived from fungal sources could selectively target cancer cells, leading to apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

In addition to their antitumor effects, these compounds have shown promising antimicrobial activity against various pathogens. For instance, certain cyclodepsipeptides have been tested against Candida albicans and other fungal strains, demonstrating effective inhibition at low concentrations (IC50 values ranging from 0.11 to 0.34 μM) .

The mechanisms underlying the biological activities of cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] involve:

  • Membrane Disruption : Many depsipeptides disrupt microbial membranes, leading to cell lysis.
  • Inhibition of Protein Synthesis : They may interfere with ribosomal function, inhibiting protein synthesis in target cells.
  • Induction of Apoptosis : In cancer cells, they can trigger apoptotic pathways by activating specific caspases .

Case Studies

  • Antifungal Activity : A study conducted on various cyclodepsipeptides isolated from Fusarium species demonstrated their efficacy against A. fumigatus and other clinically relevant fungi, with notable IC50 values confirming their potential as antifungal agents .
  • Anticancer Activity : In vitro studies have shown that cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle] induces apoptosis in several cancer cell lines, including breast and colon cancer cells .

Data Table: Biological Activities of Cyclodepsipeptides

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]AntitumorBreast Cancer Cells5.0
Cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]AntifungalCandida albicans0.24
BeauvericinAntifungalA. fumigatus0.11
Saroclide AAntimicrobialVarious Pathogenic Microorganisms8.56

Q & A

Q. What analytical techniques are critical for characterizing this cyclic peptide’s conformation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY for inter-residue distances) and X-ray crystallography (if crystallizable) provide atomic-level structural data. CD spectroscopy identifies β-turn or helical motifs. Computational tools like Rosetta or GROMACS can model conformational flexibility .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity across studies be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols using guidelines like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
  • Table 1 : Bioactivity Variability in Different Cell Lines
Cell LineIC₅₀ (μM)Solvent (DMSO %)Reference
HeLa12.30.1%
HEK29328.70.5%
  • Use meta-analysis to identify outliers and validate via orthogonal assays (e.g., SPR binding vs. cellular uptake) .

Q. What computational approaches predict the compound’s interaction with membrane-bound targets?

  • Methodological Answer : Molecular dynamics (MD) simulations in lipid bilayers (e.g., CHARMM-GUI) model peptide-membrane interactions. Docking studies (AutoDock Vina) identify binding pockets. Validate predictions with surface plasmon resonance (SPR) or fluorescence anisotropy .

Q. How can researchers design experiments to evaluate the peptide’s structure-activity relationship (SAR) for antimicrobial activity?

  • Methodological Answer : Use a factorial design to systematically vary residues (e.g., N-methylation position, D/L-OVal substitution). For example:
  • Table 2 : SAR Experimental Design
VariantN-Me PositionOVal ConfigurationMIC (μg/mL)
Parent Compound2, 5, 8D8.2
Variant A2, 5D15.6
  • Apply PICO framework (Population: bacterial strains; Intervention: peptide variants; Comparison: wild-type; Outcome: MIC reduction) .

Data Analysis & Reproducibility

Q. What statistical methods address batch-to-batch variability in synthesis yields?

  • Methodological Answer : Use ANOVA to compare yields across batches (n ≥ 3). If variability exceeds 15%, optimize coupling steps (e.g., double couplings for N-methylated residues) or implement quality-by-design (QbD) principles. Report data with standard deviations and p-values .

Q. How can researchers formulate hypotheses about the compound’s mechanism of action without prior literature?

  • Methodological Answer : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify putative targets. Hypothesis: “N-methylation enhances membrane permeability, enabling interaction with intracellular kinases.” Validate via CRISPR knockouts of predicted targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.